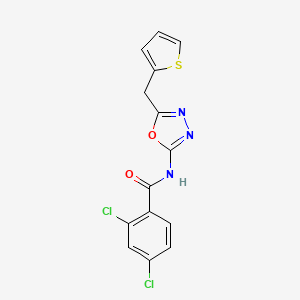![molecular formula C7H15ClN2O2 B2857889 2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride CAS No. 2287275-40-3](/img/structure/B2857889.png)
2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride” is a chemical compound with the CAS Number: 2287275-40-3 . It has a molecular weight of 194.66 . The IUPAC name for this compound is 2-(5-(aminomethyl)tetrahydrofuran-3-yl)acetamide hydrochloride .
Molecular Structure Analysis
The InChI code for “2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride” is 1S/C7H14N2O2.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Herbicide Metabolism and Toxicity
Research on related chloroacetamide herbicides like acetochlor and alachlor, which share some structural similarities with 2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride, has provided insights into their metabolism and toxicity. Studies have demonstrated complex metabolic pathways in both human and rat liver microsomes, leading to the formation of potentially carcinogenic compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Analytical Chemistry Applications
AMACE1, a derivative of acetamide, has shown potential in trace organic analysis. Its primary amine group allows for coupling under aqueous conditions to various analytes, facilitating detection by gas chromatography/electron capture mass spectrometry (Lu & Giese, 2000).
Astrophysics and Molecular Formation
In the field of astrophysics, acetamide, which shares a functional group with 2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride, has been studied for its formation in the interstellar medium. It is considered a precursor for amino acids, the building blocks of proteins, and its formation pathways have been explored under extreme conditions in dense molecular clouds (Foo et al., 2018).
Environmental Impact of Herbicides
Studies on chloroacetamide herbicides like acetochlor and metolachlor have investigated their adsorption, mobility, and efficacy in relation to soil properties. The research has highlighted the correlation between soil organic matter, clay content, and herbicidal activity, offering insights into environmental impact and agricultural applications (Peter & Weber, 1985).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-[5-(aminomethyl)oxolan-3-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYSGKYNGPJIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CN)CC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2857814.png)

![2-({2'-Amino-3'-cyano-6',7-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2857818.png)




![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2857823.png)


